5,6-dimethyl-3-nitro-1H-pyridin-2-one
Description
The exact mass of the compound 5,6-dimethyl-3-nitro-1H-pyridin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6-dimethyl-3-nitro-1H-pyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-nitro-1H-pyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(9(11)12)7(10)8-5(4)2/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAODRZMUIIDRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295122 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98276-88-1 | |
| Record name | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 5,6-dimethyl-3-nitro-1H-pyridin-2-one
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. The document is structured to serve researchers, medicinal chemists, and drug development professionals by offering a deep dive into the physicochemical properties that govern the compound's solubility. We will explore theoretical solubility predictions based on molecular structure, present a robust experimental protocol for systematic solubility determination, and discuss the practical implications of this data in a research and development setting. This guide emphasizes the causality behind experimental design and provides self-validating methodologies to ensure scientific integrity.
Introduction: The Critical Role of Solubility
5,6-dimethyl-3-nitro-1H-pyridin-2-one belongs to the pyridinone class of heterocyclic compounds. Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antimicrobial agents.[1] The pattern of substituents on the pyridinone ring significantly influences the pharmacological properties and therapeutic applications.[1]
For any compound transitioning from a laboratory curiosity to a viable drug candidate or a useful synthetic intermediate, solubility is a paramount physicochemical property. It dictates every stage of the development pipeline:
-
Chemical Synthesis: Affects reaction kinetics, purification strategies (crystallization), and yield.
-
Biological Screening: Determines the achievable concentration in assays, directly impacting the reliability of bioactivity data.
-
Formulation Development: Governs the ability to develop bioavailable oral dosage forms or stable parenteral solutions.
-
Analytical Chemistry: Influences the choice of solvents for techniques like HPLC and NMR.
This guide will deconstruct the solubility profile of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, providing a predictive framework and a practical methodology for its empirical determination.
Physicochemical Profile and Solubility Prediction
Molecular Structure Analysis
The structure of 5,6-dimethyl-3-nitro-1H-pyridin-2-one features a combination of polar and non-polar moieties:
-
Pyridinone Core: This is a polar heterocyclic system containing a lactam group (-C(=O)-NH-). The nitrogen atom can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This core is capable of tautomerization to its pyridin-2-ol form, although the pyridinone form generally predominates.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, which can enhance interactions with polar protic solvents.
-
Dimethyl Groups (-CH₃): Two methyl groups are attached to the pyridinone ring. These are non-polar, hydrophobic moieties that increase the lipophilicity of the molecule.
Data for the closely related isomer, 4,6-dimethyl-3-nitropyridin-2(1H)-one, provides useful computed properties that serve as a reasonable proxy for our target compound.[2]
Table 1: Computed Physicochemical Properties (for isomer 4,6-dimethyl-3-nitropyridin-2(1H)-one)
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | 168.15 g/mol | Relatively low, which is generally favorable for solubility. |
| XLogP3-AA | 0.5 | Indicates a balanced lipophilicity; suggests potential solubility in both moderately polar organic solvents and limited solubility in water. |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | Can donate a hydrogen bond to solvents like water, alcohols, or DMSO. |
| Hydrogen Bond Acceptor Count | 3 (from C=O and -NO₂) | Can accept hydrogen bonds from protic solvents like water and alcohols. |
Predicted Solubility Behavior
Based on this structural analysis, we can formulate a hypothesis regarding the compound's solubility:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of multiple hydrogen bond donors and acceptors suggests that some degree of solubility is likely. However, the hydrophobic contribution of the two methyl groups may limit high aqueous solubility, a common challenge for such derivatives.[3] Solubility is expected to be moderate in alcohols like ethanol and methanol, which can engage in hydrogen bonding while also accommodating the non-polar methyl groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, highly polar solvents that are very likely to dissolve the compound effectively. Acetonitrile, being less polar, may be a moderate solvent.
-
Non-polar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity, arising from the pyridinone ring and nitro group, makes it unlikely to be soluble in non-polar solvents. The hydrophobic methyl groups are insufficient to overcome the polarity of the core structure.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and can act as weak hydrogen bond acceptors. Moderate to good solubility is often observed for compounds of this nature in solvents like dichloromethane (DCM).
This predictive framework is essential for designing an efficient experimental screening campaign, as it allows for the rational selection of an initial solvent set.[4]
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for determining the equilibrium solubility of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. This method is designed to be self-validating by ensuring equilibrium is reached and by using a reliable analytical technique for quantification.
Rationale for Method Selection
The Shake-Flask method followed by HPLC quantification is a gold-standard technique for determining equilibrium solubility. It is robust, reproducible, and provides precise quantitative data. The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.
Materials and Reagents
-
5,6-dimethyl-3-nitro-1H-pyridin-2-one (solid, >98% purity)
-
Selection of Solvents (HPLC-grade or equivalent):
-
Water (Type I Ultrapure)
-
Ethanol
-
Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Toluene
-
-
2 mL glass vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The overall workflow is depicted in the diagram below.
Caption: Figure 1. Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Samples:
-
Accurately weigh approximately 5-10 mg of 5,6-dimethyl-3-nitro-1H-pyridin-2-one into a series of 2 mL glass vials. The key is to add an excess of solid to ensure a saturated solution is formed.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.
-
Securely cap the vials.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours. Causality: This step is critical to ensure that the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. For crystalline compounds, 48-72 hours may be necessary.
-
-
Sample Processing:
-
Remove vials from the shaker. Allow them to stand for 30 minutes in a temperature-controlled block to let solids settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Carefully withdraw a portion of the clear supernatant using a syringe. Causality: Avoid disturbing the solid pellet to prevent contamination of the saturated solution.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Causality: This step removes any fine particulates that could interfere with the HPLC analysis. The filter material must be chemically compatible with the solvent.
-
-
Preparation of Standards and Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Create a series of calibration standards by serially diluting the stock solution. The concentration range should bracket the expected solubility.
-
Analyze the calibration standards and the filtered samples by HPLC with UV detection at the compound's λmax.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (R²) > 0.995 for accuracy.
-
-
Calculation:
-
Using the regression equation from the calibration curve, determine the concentration of the compound in the filtered samples.
-
Remember to account for any dilution steps performed during sample processing. The final result is reported as mg/mL or mol/L.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table.
Table 2: Solubility of 5,6-dimethyl-3-nitro-1H-pyridin-2-one at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Qualitative Classification |
|---|---|---|---|---|
| Polar Protic | Water | 80.1 | To be determined | e.g., Sparingly Soluble |
| Ethanol | 24.5 | To be determined | e.g., Soluble | |
| Methanol | 32.7 | To be determined | e.g., Freely Soluble | |
| Polar Aprotic | DMSO | 46.7 | To be determined | e.g., Very Soluble |
| Acetonitrile | 37.5 | To be determined | e.g., Soluble | |
| Chlorinated | Dichloromethane | 9.1 | To be determined | e.g., Soluble |
| Non-polar | Toluene | 2.4 | To be determined | e.g., Insoluble |
Interpretation: The results from this table would be used to guide further development. For instance:
-
High solubility in ethanol could make it a good candidate for crystallization or formulation.
-
Low aqueous solubility would signal the need for formulation strategies like co-solvents, pH adjustment, or solid dispersions to achieve adequate bioavailability.[3]
-
Good solubility in dichloromethane would be useful for extraction and purification processes.
Safety and Handling
All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn.
-
Compound Hazards: Based on GHS information for the isomer 4,6-dimethyl-3-nitropyridin-2(1H)-one, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Avoid generating dust and prevent contact with skin and eyes.[5]
-
Solvent Hazards: Adhere to the specific safety data sheets (SDS) for each solvent used. Pay particular attention to flammability (e.g., ethanol, DCM) and toxicity (e.g., toluene, DCM).
Store the compound in a tightly closed container in a cool, dark, and dry place.[5]
Conclusion
While direct, published solubility data for 5,6-dimethyl-3-nitro-1H-pyridin-2-one is scarce, a thorough analysis of its molecular structure provides a strong predictive framework. The compound's mixed polarity, arising from a polar pyridinone-nitro core and non-polar methyl groups, suggests it will exhibit greatest solubility in polar aprotic and moderately polar organic solvents, with limited solubility in water and non-polar hydrocarbons. This guide provides a comprehensive, self-validating experimental protocol to empirically determine these solubility values. The resulting data is foundational for any researcher aiming to utilize this compound in synthesis, biological assays, or pharmaceutical development, enabling rational decision-making and accelerating the path from discovery to application.
References
-
Gong, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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Rybakov, V. B., et al. (2016). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5,6-Dimethyl-2-pyridone. National Center for Biotechnology Information. Available at: [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
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PubChem. (n.d.). 4,6-Dimethyl-3-nitropyridin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
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CUNY. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Byrne, F. P., et al. (2015). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry. Available at: [Link]
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ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Available at: [Link]
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Duguid, J. K. G., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Available at: [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Available at: [Link]
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Perez-Vega, S., et al. (2012). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. Available at: [Link]
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Poulos, C. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Iowa. Available at: [Link]
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chemeurope.com. (n.d.). Pyridine. Available at: [Link]
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Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Available at: [Link]
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An In-depth Technical Guide to 5,6-dimethyl-3-nitro-1H-pyridin-2-one: Physicochemical Properties and Stability Profile
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document has been compiled to provide a comprehensive overview of the anticipated physical and chemical properties of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. It is critical to note that, at the time of publication, specific experimental data for this particular isomer is not available in the peer-reviewed scientific literature. The information presented herein is therefore based on expert analysis of structurally related analogues and established principles of organic chemistry. All recommendations should be validated by appropriate experimental testing before implementation.
Introduction
The pyridin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including cardiotonic, antineoplastic, and antimicrobial agents[1]. The introduction of a nitro group and methyl substituents onto this heterocyclic system can significantly modulate its physicochemical properties, reactivity, and biological interactions. This guide focuses on the specific isomer 5,6-dimethyl-3-nitro-1H-pyridin-2-one, providing a detailed, albeit predictive, analysis of its physical appearance and chemical stability. Understanding these fundamental characteristics is paramount for its synthesis, handling, formulation, and development as a potential pharmaceutical agent.
Predicted Physicochemical Properties
While direct experimental data for 5,6-dimethyl-3-nitro-1H-pyridin-2-one is not publicly available, we can infer its likely properties from closely related isomers and general chemical principles.
Physical Appearance
Based on the characterization of the related isomer, 4,6-dimethyl-5-nitro-1H-pyridin-2-one, which has been described as forming colorless needles, it is highly probable that 5,6-dimethyl-3-nitro-1H-pyridin-2-one also exists as a crystalline solid at room temperature, likely appearing as a white to pale yellow powder . The presence of the nitro group and the polar pyridinone core would favor a solid state. The color may be influenced by the purity of the sample, with trace impurities potentially imparting a yellowish hue. The isomeric compound 4,6-dimethyl-3-nitropyridin-2(1H)-one is also listed by chemical suppliers as a solid[2].
Solubility Profile
The solubility of pyridinone derivatives can be complex. The pyridinone ring itself offers both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can facilitate solubility in polar protic solvents. However, the introduction of two methyl groups increases the lipophilicity of the molecule. The nitro group, while polar, can also participate in dipole-dipole interactions.
It is anticipated that 5,6-dimethyl-3-nitro-1H-pyridin-2-one will exhibit:
-
Low solubility in water and non-polar solvents like hexanes.
-
Moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Some solubility in polar protic solvents like methanol and ethanol, particularly upon heating.
For analytical purposes, a screening of various organic solvents will be necessary to identify a suitable mobile phase for techniques like HPLC.
Data Summary of Related Isomers
To provide a quantitative context, the following table summarizes key properties of closely related pyridinone derivatives.
| Property | 4,6-dimethyl-3-nitropyridin-2(1H)-one | 3-nitro-1H-pyridin-2-one |
| Molecular Formula | C₇H₈N₂O₃ | C₅H₄N₂O₃ |
| Molecular Weight | 168.15 g/mol | 140.10 g/mol |
| Appearance | Solid[2] | Data not available |
| XLogP3-AA | 0.5 | 0.2 |
Data sourced from PubChem CID: 534015[3] and 22793[4].
Chemical Stability Profile
The stability of 5,6-dimethyl-3-nitro-1H-pyridin-2-one is a critical parameter for its storage, handling, and formulation. The presence of the nitro group on the electron-rich pyridinone ring suggests potential liabilities that must be carefully considered.
Thermal Stability
Nitroaromatic compounds are known for their potential thermal instability and, in some cases, explosive nature. The thermal decomposition of such compounds can be complex, often involving autocatalytic pathways. The decomposition of nitropyrazoles, for instance, has been studied to determine their thermal behavior under various conditions[5].
It is predicted that 5,6-dimethyl-3-nitro-1H-pyridin-2-one will be sensitive to high temperatures. The decomposition is likely to be an exothermic process, and under confinement, rapid heating could lead to a dangerous increase in pressure.
Key Considerations for Thermal Stability:
-
Decomposition Onset: The temperature at which decomposition begins should be determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This will define the maximum safe handling temperature.
-
Decomposition Products: The gasses evolved during thermal decomposition should be analyzed, for example by TGA coupled with mass spectrometry (TGA-MS), to understand the degradation pathway and identify any hazardous byproducts.
-
Influence of Impurities: The presence of impurities, particularly basic or metallic contaminants, could potentially lower the decomposition temperature.
Photostability
Many nitroaromatic compounds are susceptible to degradation upon exposure to light, particularly in the UV region. The photolysis of nitroaromatic compounds in aqueous solutions has been shown to proceed via complex reaction pathways, often involving the formation of radical species[6][7].
5,6-dimethyl-3-nitro-1H-pyridin-2-one is expected to exhibit some degree of photosensitivity. The absorption of UV light could lead to the formation of photoproducts with altered chemical and biological properties.
Diagram of a Hypothetical Photodegradation Pathway
Caption: A simplified hypothetical pathway for the photodegradation of 5,6-dimethyl-3-nitro-1H-pyridin-2-one.
Hydrolytic Stability
The central lactam (a cyclic amide) functionality in the pyridinone ring is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield the corresponding amino acid. The rate of hydrolysis will be influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nitro group at the 3-position is expected to activate the carbonyl group towards nucleophilic attack, potentially increasing the rate of hydrolysis compared to the unsubstituted pyridinone. However, the steric hindrance from the adjacent methyl group at the 6-position might offer some degree of protection. Lactam hydrolysis is a well-studied process, and its kinetics are highly dependent on pH and temperature[8][9].
Experimental Protocols for Characterization and Stability Testing
To empirically determine the properties of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, the following standard experimental workflows are recommended.
Workflow for Physicochemical Characterization
Caption: A standard workflow for the initial physicochemical characterization of a novel compound.
Protocol for Thermal Stability Assessment (DSC/TGA)
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a suitable TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
TGA: Heat the sample from ambient temperature to a suitable upper limit (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
DSC: Heat a separate sample under similar conditions to observe endothermic (melting) and exothermic (decomposition) events.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.
-
From the DSC curve, identify the melting point and the onset temperature and peak maximum of any exothermic events, which correspond to decomposition.
-
Protocol for Photostability Testing (ICH Q1B Guideline)
-
Sample Preparation: Prepare samples of the solid compound and, if applicable, a solution in a relevant solvent. Prepare corresponding "dark" control samples wrapped in aluminum foil.
-
Exposure Conditions: Expose the samples to a light source that provides a standardized output of both visible and UV light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter of near UV energy.
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark controls by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples to identify any new degradation peaks and quantify the loss of the parent compound.
Handling and Storage Recommendations
Based on the predicted stability profile, the following precautions are recommended for handling and storing 5,6-dimethyl-3-nitro-1H-pyridin-2-one:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong bases and oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or a fume hood. Avoid exposure to high temperatures and direct sunlight.
Conclusion
While specific experimental data for 5,6-dimethyl-3-nitro-1H-pyridin-2-one remains to be published, a comprehensive profile of its likely physical appearance and stability can be constructed based on the known properties of structurally related compounds and fundamental chemical principles. It is anticipated to be a white to pale yellow crystalline solid with limited aqueous solubility. The presence of the nitro group suggests a potential for thermal and photolytic instability, which necessitates careful handling and storage. The recommendations and protocols outlined in this guide provide a robust framework for the empirical investigation and safe management of this compound in a research and development setting.
References
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PubChem. Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]
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Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863819. [Link]
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PubChem. Compound Summary for CID 534015, 4,6-Dimethyl-3-nitropyridin-2(1H)-one. National Center for Biotechnology Information. [Link]
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Rybakov, V. B., et al. (2004). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o201–o203. [Link]
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Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water research, 29(4), 1059-1066. [Link]
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Bejan, D., & Hancu, D. (2012). Photodegradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Journal of industrial and engineering chemistry, 18(4), 1447-1451. [Link]
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Alif, A., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 785–790. [Link]
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Sindelar, V., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5025. [Link]
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Sindelar, V., et al. (2025). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Accounts of Chemical Research, 48(2), 241-248. [Link]
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Khan Academy. (2016). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. [Link]
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Miller, G. H., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology, 4, 845612. [Link]
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Matsumura, Y., et al. (2018). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Symmetry, 10(11), 587. [Link]
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Smil, V. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. SciSpace, 1-10. [Link]
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Zhumanov, A., et al. (2023). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
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Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(11), 3181. [Link]
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Introduction: The Pyridin-2-one Core and the Influence of Nitro-functionalization
An In-depth Technical Guide to the Chemistry and Biological Significance of 3-Nitro-1H-pyridin-2-one Derivatives
This guide provides a comprehensive literature review of 3-nitro-1H-pyridin-2-one derivatives, intended for researchers, scientists, and professionals in drug development. It explores the synthesis, chemical properties, and burgeoning biological applications of this versatile heterocyclic scaffold.
The pyridin-2(1H)-one ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structure allows it to act as both a hydrogen bond donor and acceptor, and it can serve as a bioisostere for various other cyclic systems.[2] Pyridinone-containing molecules have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[3]
The introduction of a nitro (-NO₂) group at the C3-position dramatically influences the scaffold's chemical personality. As a potent electron-withdrawing group, the nitro moiety activates the pyridinone ring, reducing its electron density.[4] This activation not only modulates the compound's physicochemical properties but also renders the ring susceptible to a variety of chemical transformations, including nucleophilic substitutions and cycloaddition reactions, making it a versatile intermediate for building complex molecular architectures.[4] From a pharmacological standpoint, the nitro group can be both a pharmacophore and a potential toxicophore, often playing a key role in the mechanism of action, particularly in antimicrobial and anticancer contexts.[5] This review will delve into the synthetic pathways to access these derivatives, their characterization, and their significant potential as therapeutic agents.
Synthesis of the 3-Nitro-1H-pyridin-2-one Scaffold
The primary route to the 3-nitro-1H-pyridin-2-one core is through the direct nitration of the parent 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). The strong electron-withdrawing nature of the nitro group makes this electrophilic substitution a critical step in the synthesis of more complex derivatives.
General Synthetic Workflow
The synthesis begins with the activation of the pyridine ring, followed by nitration and subsequent purification. The workflow is designed to control the regioselectivity of the nitration and ensure a high-purity product.
Caption: General workflow for the synthesis of 3-Nitro-1H-pyridin-2-one.
Detailed Experimental Protocol: Synthesis of 3-Nitro-1H-pyridin-2-one
This protocol is adapted from established nitration procedures for pyridine derivatives.[1] It employs a controlled, multi-step addition of nitric acid to a pyridine solution of 2-hydroxypyridine to manage the exothermic nature of the reaction and improve yield and purity.
Materials and Reagents:
-
2-Hydroxypyridine
-
Pyridine (anhydrous)
-
Nitric Acid (60-75% concentration)
-
Sodium Carbonate (or other suitable base)
-
Ice
-
Deionized Water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxypyridine in anhydrous pyridine. Place the reaction flask in an ice bath to cool the solution to 0°C.
-
Nitration (First Addition): Slowly add nitric acid dropwise to the stirred solution while maintaining the temperature at or below 0°C. After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for approximately 30 minutes.[1]
-
Concentration and Repetition: Concentrate the reaction mixture to approximately half of its original volume under reduced pressure. Cool the concentrated solution again in an ice bath.
-
Repeat the dropwise addition of nitric acid (Step 2) and the subsequent concentration (Step 3) for a total of 3-5 cycles. This iterative approach ensures the complete conversion of the starting material.[1]
-
Neutralization: After the final cycle, pour the reaction mixture onto ice. While keeping the mixture cooled in an ice bath, carefully add an aqueous solution of a base, such as sodium carbonate, until the solution is neutralized (pH ~7).
-
Isolation: The product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration.
-
Post-treatment: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum to yield 3-nitro-1H-pyridin-2-one. The product obtained by this method is often of high purity and can be used directly for subsequent reactions.[1]
Rationale: The use of pyridine as a solvent serves a dual purpose: it dissolves the starting material and also acts as a base to neutralize the acid generated during the reaction. The stepwise addition and concentration drive the equilibrium towards the product and help control the reaction temperature.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for 3-Nitro-1H-pyridin-2-one
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | H-4 (proton adjacent to NO₂) | δ 8.0 - 8.5 ppm (Doublet of doublets) |
| H-5 | δ 6.5 - 7.0 ppm (Triplet or Doublet of doublets) | |
| H-6 | δ 7.5 - 8.0 ppm (Doublet of doublets) | |
| N-H | δ 11.0 - 13.0 ppm (Broad singlet) | |
| ¹³C NMR | C=O (C-2) | δ 160 - 165 ppm |
| C-NO₂ (C-3) | δ 145 - 150 ppm | |
| C-4 | δ 135 - 140 ppm | |
| C-5 | δ 105 - 115 ppm | |
| C-6 | δ 140 - 145 ppm | |
| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) |
| C=O Stretch | 1650 - 1680 cm⁻¹ (strong) | |
| N-O Stretch (asymmetric) | 1520 - 1560 cm⁻¹ (strong) | |
| N-O Stretch (symmetric) | 1340 - 1380 cm⁻¹ (strong) | |
| MS (ESI) | [M+H]⁺ | m/z = 141.02 |
| [M-H]⁻ | m/z = 139.01 |
Note: Chemical shifts (δ) are highly dependent on the solvent used. These are predictive values.
Biological Activities and Therapeutic Potential
The 3-nitro-1H-pyridin-2-one scaffold has emerged as a promising platform for the development of new therapeutic agents, with significant activities reported in anticancer and antibacterial applications.
Anticancer Activity: Microtubule Targeting
Recent studies have identified 3-nitropyridine derivatives as a novel class of potent microtubule-targeting agents.[6] This mechanism is shared by some of the most successful chemotherapeutic drugs, including paclitaxel and vinca alkaloids.
Mechanism of Action: Certain 3-nitropyridine analogues have been shown to inhibit the polymerization of tubulin, the protein monomer that assembles into microtubules.[6] These microtubules are critical components of the cellular cytoskeleton and form the mitotic spindle, which is essential for chromosome segregation during cell division.
By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of functional microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6]
This targeted disruption of a process essential for rapidly proliferating cancer cells provides a clear rationale for the observed cytotoxic effects.
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Table 2: Cytotoxicity of Representative Pyridone Derivatives Against Cancer Cell Lines
| Compound Type | Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| 3-Nitropyridine Analogue (4AZA2891) | HT-29 (Colon) | ~100 nM | [6] |
| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative | HCT-116 (Colon) | Moderate Activity | [7] |
| Thieno[2,3-b]quinolone-2-carboxamide (17d) | MDA-MB-468 (Breast) | 46 nM | [8] |
| Benz[f]indole-2,4,9-trione derivative (10h) | SK-OV-3 (Ovarian) | > Doxorubicin |
Note: Data from related pyridone scaffolds are included to show the potential of the general structure.
Antimicrobial Activity
The pyridone core is a well-established pharmacophore in the design of antibacterial agents.[3] The addition of the nitro group is a known strategy to enhance antimicrobial effects, as seen in drugs like nitrofurantoin and metronidazole. While extensive data specifically for 3-nitro-1H-pyridin-2-one derivatives is still emerging, related structures show promising activity. The mechanism often involves the enzymatic reduction of the nitro group within the bacterial cell to generate reactive nitrogen species, which can then damage bacterial DNA, proteins, and other macromolecules.
Table 3: Antibacterial Activity (MIC) of Structurally Related Compounds
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 3-(pyridin-3-yl)-2-oxazolidinone (21d) | S. aureus (MRSA) | 2 | |
| 3-(pyridin-3-yl)-2-oxazolidinone (21f) | S. aureus (MRSA) | 2 | |
| Arylmethyl selenocyanate | S. aureus (MRSA) | 0.76 | |
| Pyrido[2,3-d]pyrimidine derivative (14) | S. aureus | Moderate Activity |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.[3] Lower values indicate higher potency.
Conclusion and Future Perspectives
3-Nitro-1H-pyridin-2-one derivatives represent a chemically tractable and pharmacologically significant class of compounds. The electron-withdrawing nitro group not only facilitates diverse synthetic functionalization but also plays a direct role in the biological activity of these molecules. The compelling evidence of their anticancer activity through microtubule disruption highlights a clear path for rational drug design and optimization. Further exploration of structure-activity relationships (SAR) could lead to derivatives with enhanced potency and improved pharmacological profiles.
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Synthesis and Functionalization of 3-Nitropyridines. [Link]
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Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]
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Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. [Link]
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Synthesis, characterization and spectroscopic properties of some new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one as a new synthesized enol type coupling component. ResearchGate. [Link]
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Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
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Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Gepotidacin. Wikipedia. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
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Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds †. Sciforum. [Link]
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Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H). [Link]
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Methodological & Application
Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one protocol
An Application Note and Experimental Protocol for the Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The protocol herein details a robust two-step synthetic route, commencing with the construction of the 5,6-dimethyl-1H-pyridin-2-one precursor via a modified Guareschi-Thorpe condensation, followed by a regioselective nitration. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles that govern the reaction, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction
The 2-pyridone structural motif is a privileged scaffold in drug discovery, present in numerous biologically active compounds exhibiting a wide array of therapeutic properties, including antimicrobial, antiviral, and anticancer activities.[1] The introduction of a nitro group onto the pyridone ring further enhances its utility as a synthetic intermediate, opening avenues for diverse functionalization through reduction to an amino group or via nucleophilic aromatic substitution. 5,6-dimethyl-3-nitro-1H-pyridin-2-one, in particular, serves as a valuable building block for the synthesis of more complex molecular architectures. This protocol provides a reliable method for the preparation of this compound in a laboratory setting.
Overall Synthetic Workflow
The synthesis is a two-step process beginning with the formation of the pyridone ring, followed by electrophilic nitration.
Caption: Overall workflow for the synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. It is imperative to handle all chemicals with appropriate safety precautions.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| Step 1: Synthesis of 5,6-dimethyl-1H-pyridin-2-one | ||||
| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 815-57-6 | Flammable, Irritant |
| Acetamide | C₂H₅NO | 59.07 | 60-35-5 | Suspected carcinogen |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Flammable, Toxic, Corrosive |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Step 2: Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one | ||||
| 5,6-dimethyl-1H-pyridin-2-one | C₇H₉NO | 123.15 | 27992-31-0 | Irritant |
| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 7697-37-2 | Oxidizer, Corrosive, Toxic |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, Health hazard |
| Final Product | ||||
| 5,6-dimethyl-3-nitro-1H-pyridin-2-one | C₇H₈N₂O₃ | 168.15 | 89056-55-3 | Harmful, Irritant[2] |
Experimental Protocols
Step 1: Synthesis of 5,6-dimethyl-1H-pyridin-2-one
This procedure is adapted from the principles of the Guareschi-Thorpe reaction, which is a well-established method for the synthesis of substituted 2-pyridones through the condensation of a 1,3-dicarbonyl compound with an active methylene compound in the presence of a base.[3][4]
Materials and Reagents:
-
3-Methyl-2,4-pentanedione
-
Acetamide
-
Piperidine
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2,4-pentanedione (1 equivalent), acetamide (1.2 equivalents), and ethanol to form a slurry.
-
To this mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents). The basicity of piperidine is crucial for catalyzing the initial condensation steps.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5,6-dimethyl-1H-pyridin-2-one. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: Synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one
The nitration of the pyridone ring is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, generating the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[5]
Materials and Reagents:
-
5,6-dimethyl-1H-pyridin-2-one
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to maintain a temperature between -5 and 0 °C.
-
Slowly add 5,6-dimethyl-1H-pyridin-2-one (1 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 5 °C. The pyridone will protonate in the strong acid.
-
Once the pyridone has completely dissolved, slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel. It is critical to maintain the temperature below 5 °C during the addition to prevent over-nitration and side reactions.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product. Recrystallization from a suitable solvent, such as aqueous ethanol, will yield the purified 5,6-dimethyl-3-nitro-1H-pyridin-2-one.
Mechanism and Scientific Rationale
Reaction Mechanism
The nitration of 5,6-dimethyl-1H-pyridin-2-one is a classic example of electrophilic aromatic substitution. The key steps are:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich pyridone ring attacks the nitronium ion. The directing effects of the substituents on the ring determine the position of the attack. The lactam group and the two methyl groups are all activating and ortho-, para-directing. The combined effect of these groups strongly favors the attack at the C3 position.
-
Rearomatization: A base (such as HSO₄⁻ or water) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.
Caption: Simplified mechanism of the electrophilic nitration of 5,6-dimethyl-1H-pyridin-2-one.
Regioselectivity
The regioselectivity of the nitration is controlled by the electronic effects of the substituents on the pyridone ring.[6][7] The lactam moiety is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, increasing the electron density at the ortho and para positions (C3 and C5). The methyl groups at C5 and C6 are also activating through hyperconjugation and inductive effects. The cumulative effect of these groups directs the incoming electrophile (NO₂⁺) to the most nucleophilic position, which is C3.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially the nitration, must be performed in a well-ventilated fume hood.
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, never the other way around.
-
Temperature Control: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to manage the heat generated.
Conclusion
The two-step protocol described provides an effective and reproducible method for the synthesis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one. By understanding the underlying principles of the Guareschi-Thorpe condensation and electrophilic aromatic substitution, researchers can confidently apply and adapt this protocol for their specific needs in the fields of drug discovery and chemical synthesis.
References
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541. [Link]
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PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 5,6-Dimethyl-2-pyridone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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PubChem. (n.d.). 4,6-Dimethyl-3-nitropyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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Rybakov, V. B., Bush, A. A., Babaev, E. V., & Aslanov, L. A. (2004). 4,6-Dimethyl-5-nitro-1H-pyridin-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o201–o203. [Link]
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Hosseini-Zare, M. S., & Karimi, F. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(39), 24846–24853. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]
-
Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [YouTube video]. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Journal of the Chemical Society, Perkin Transactions 2. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]
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National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydro-2-pyridinones. [Link]
-
ResearchGate. (n.d.). A facile synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone. [Link]
-
ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]
-
Springer. (n.d.). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. [Link]
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Application Notes & Protocols: Evaluation of 5,6-dimethyl-3-nitro-1H-pyridin-2-one as a Potential Kinase Inhibitor
Introduction & Rationale
Protein kinases are fundamental regulators of cellular activity, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[2] The pyridin-2(1H)-one (pyridone) scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4][5] Its ability to form key hydrogen bond interactions within the kinase hinge region makes it an attractive starting point for inhibitor design.
This document outlines a comprehensive experimental workflow to characterize a novel pyridone derivative, 5,6-dimethyl-3-nitro-1H-pyridin-2-one (hereafter referred to as Cpd-X), as a potential kinase inhibitor. While this specific compound is novel in this context, the protocols provided are based on well-established, industry-standard methodologies for kinase inhibitor discovery and validation.
The purpose of these application notes is to guide researchers through a logical, multi-stage process, from initial biochemical potency and selectivity assessment to cellular target engagement and mechanism of action studies. By following this workflow, researchers can generate a robust data package to determine the viability of Cpd-X as a lead compound for further development.
Postulated Synthesis and Compound Preparation
A plausible synthetic route is essential for producing high-quality material for screening. While multiple synthetic strategies exist for pyridones[6], we propose a route involving the nitration of a 5,6-dimethyl-1H-pyridin-2-one precursor, which can be synthesized via established condensation reactions.[7][8]
Proposed Synthesis
A potential synthesis could begin with a condensation reaction similar to the Guareschi-Thorpe reaction to form the pyridone ring, followed by a controlled nitration step.[7][8] A related compound, 4,6-dimethyl-5-nitro-1H-pyridin-2-one, has been synthesized via the nitration of 4,6-dimethyl-pyridin-2-one.[9] A similar approach would be the starting point for synthesizing the title compound.
Compound Handling and Stock Solution Preparation
Expert Insight: The quality and handling of the test compound are critical for data reproducibility. Ensure the compound is of high purity (>95%) as confirmed by LC-MS and NMR. The solubility and stability of the compound in DMSO are paramount.
-
Purity Analysis: Confirm the identity and purity of Cpd-X using ¹H NMR, ¹³C NMR, and LC-MS.
-
Solubility Test: Determine the maximum solubility of Cpd-X in 100% dimethyl sulfoxide (DMSO). Aim for a concentration of at least 10 mM to allow for a wide range of dilutions.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of Cpd-X.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly and use gentle warming (30-37°C) if necessary to fully dissolve the compound.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Primary Biochemical Assessment: Potency & Selectivity
The initial phase of characterization involves determining if Cpd-X can inhibit kinase activity in a purified, cell-free system and how selective it is.
Workflow for Initial Biochemical Characterization
Caption: Workflow for initial biochemical screening of Cpd-X.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[10][11] Its high sensitivity and robustness make it ideal for primary screening and IC50 determination.[12][13][14] We will use a representative tyrosine kinase, such as Abl1, for the initial screen.
Materials:
-
Cpd-X (10 mM stock in DMSO)
-
Recombinant human kinase (e.g., Abl1)
-
Kinase-specific substrate (e.g., ABLtide)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Staurosporine (positive control inhibitor, 10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a serial dilution plate of Cpd-X and Staurosporine in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds, DMSO vehicle (0% inhibition control), and a known inhibitor (100% inhibition control) into the 384-well assay plate.[15]
-
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution (containing kinase and substrate in Kinase Assay Buffer) to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[13]
-
Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (prepared in Kinase Assay Buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.[16]
-
Incubate for 60-120 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via luciferase.[11] Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader. The signal is stable for several hours.[17]
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Kinase Selectivity Profiling
Rationale: Assessing inhibitor selectivity early is crucial. A compound that inhibits many kinases is likely to have off-target effects.[18] Commercial services or in-house panels are used to screen the compound against a large number of kinases (e.g., >300).[19][20][21]
Workflow:
-
Primary Screen: Submit Cpd-X for screening at a single, high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel. The assay format is typically a radiometric (³³P-ATP) or ADP-Glo™ based assay.
-
Hit Identification: Identify kinases that are inhibited by more than a predefined threshold (e.g., >50% or >75% inhibition).
-
IC₅₀ Determination: For all identified "hits," perform full 10-point dose-response curves to determine accurate IC₅₀ values.
-
Selectivity Analysis: Analyze the data to understand the selectivity profile. A selectivity score can be calculated to quantify promiscuity. The goal is to find compounds that are potent against the desired target(s) but weak against others.
Mechanism of Action (MoA) Studies
Understanding how an inhibitor works is as important as knowing that it works. For kinase inhibitors targeting the ATP pocket, the most common mechanism is ATP competition.[2][22]
Protocol 3: ATP Competition Assay
Rationale: This assay determines if Cpd-X competes with ATP for binding to the kinase. An ATP-competitive inhibitor's apparent potency (IC₅₀) will increase as the concentration of ATP in the assay increases.[22]
Procedure:
-
Follow the general procedure for the In Vitro Kinase Inhibition Assay (Protocol 1) .
-
Set up multiple parallel experiments. In each experiment, the concentration of ATP is varied. A common set of ATP concentrations is: 0.25x Kₘ, 1x Kₘ, 4x Kₘ, and 16x Kₘ.
-
For each ATP concentration, determine the full dose-response curve and IC₅₀ value for Cpd-X.
Data Analysis & Interpretation:
-
Result: If the IC₅₀ value of Cpd-X increases with increasing ATP concentration, the inhibitor is ATP-competitive. If the IC₅₀ remains constant, it is non-ATP-competitive.
-
Further Analysis: The data can be used in a Cheng-Prusoff plot or Schild regression to determine the inhibitor's dissociation constant (Kᵢ), which is a true measure of its affinity for the enzyme.
Cellular Activity Assessment
Biochemical assays use purified components. Cellular assays determine if the compound can cross the cell membrane, engage its target in the complex cellular environment, and exert a biological effect.[23]
Principle of Cellular Target Engagement
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. domainex.co.uk [domainex.co.uk]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 19. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. academic.oup.com [academic.oup.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Nitropyridinone Libraries for DNA Gyrase Inhibition
Introduction to Nitropyridinones as Antibacterial Agents
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Consequently, there is an urgent need to discover and develop novel antibacterial agents with new mechanisms of action. Nitropyridinone-based compounds have emerged as a promising class of molecules, exhibiting potent activity against various bacterial pathogens, including Mycobacterium tuberculosis and other clinically relevant species.[1][2][3] The primary molecular target for many of these compounds is DNA gyrase, an essential bacterial type II topoisomerase.[4][5]
DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for DNA replication, transcription, and repair.[6][7] This enzyme is a validated and attractive target for antibacterial drugs because it is essential in bacteria but absent in higher eukaryotes.[4][8] Nitropyridinones, like the well-known quinolone antibiotics, inhibit gyrase activity, leading to disruption of DNA topology and ultimately, bacterial cell death.[4][5][9]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and characterize novel nitropyridinone-based inhibitors of bacterial DNA gyrase. The protocols herein are designed for a 384-well plate format and emphasize scientific integrity through a multi-step, self-validating workflow.
Principle of the Screening Cascade
The screening strategy is designed as a funnel, starting with a broad primary screen to identify any compounds that inhibit DNA gyrase's supercoiling activity. Hits from this screen are then subjected to a series of increasingly specific secondary and orthogonal assays to confirm their activity, determine their potency and mechanism, and assess their selectivity.
The core of the primary assay is a fluorescence-based DNA gyrase supercoiling assay.[10][11][12] This assay relies on the differential fluorescence of an intercalating dye when bound to relaxed versus supercoiled DNA.[13][14] In the presence of ATP, DNA gyrase converts a relaxed plasmid DNA substrate into a negatively supercoiled form. This supercoiling activity is inhibited by active compounds, leaving the plasmid in its relaxed state. The resulting difference in fluorescence provides a robust and quantifiable readout suitable for HTS.
HTS Workflow Diagram
Caption: High-level workflow for screening nitropyridinone libraries.
Materials and Equipment
Reagents and Buffers
| Reagent/Buffer | Purpose | Storage |
| E. coli DNA Gyrase Holoenzyme | Enzyme for supercoiling reaction | -80°C |
| Relaxed pBR322 Plasmid DNA | Enzyme substrate | -20°C |
| 5X Gyrase Assay Buffer | Maintains optimal pH and ionic strength | -20°C |
| Adenosine Triphosphate (ATP) | Energy source for gyrase | -20°C |
| Nitropyridinone Compound Library | Test articles (e.g., 10 mM in DMSO) | -20°C |
| Ciprofloxacin / Novobiocin | Positive control inhibitors | RT / -20°C |
| Dimethyl Sulfoxide (DMSO) | Negative control / compound solvent | RT |
| DNA Intercalating Dye (e.g., H19) | Signal generation | 4°C, protected from light |
| 10X Dye Dilution Buffer | Buffer for fluorescent dye | 4°C |
| Tris-EDTA (TE) Buffer | General purpose buffer | RT |
| Chloroform/Isoamyl Alcohol (24:1) | To stop gel-based reactions | RT |
| Agarose | For gel electrophoresis | RT |
| Resazurin Sodium Salt | Indicator for cytotoxicity assay | 4°C |
| HepG2 Cell Line | For cytotoxicity testing | Liquid Nitrogen |
| DMEM/F-12 Medium | Cell culture medium | 4°C |
| Fetal Bovine Serum (FBS) | Cell culture supplement | -20°C |
Equipment
-
Automated liquid handler (e.g., Echo, Bravo) for low-volume dispensing
-
Multimode microplate reader with fluorescence intensity (FI) detection
-
384-well, solid black, flat-bottom plates
-
Incubators (37°C and 37°C with 5% CO₂)
-
Centrifuge with a microplate rotor
-
Gel electrophoresis system (for orthogonal assays)
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
Detailed Protocols
Protocol 1: Primary HTS - DNA Gyrase Supercoiling Assay
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. The principle is that relaxed DNA quenches the signal of a fluorescent dye more than supercoiled DNA does. Inhibition of gyrase leads to a lower signal.[13][14]
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of the nitropyridinone library compounds (from a 10 mM stock) into the assay plate wells. This results in a final screening concentration of 10 µM.
-
Causality: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS. The final DMSO concentration should be kept ≤ 0.5% to avoid impacting enzyme activity.[10]
-
-
Control Plating:
-
Positive Control: Dispense a known gyrase inhibitor (e.g., Ciprofloxacin, final concentration 50 µM) into designated control wells. These wells represent 100% inhibition.
-
Negative Control: Dispense DMSO solvent only into designated control wells. These wells represent 0% inhibition (full enzyme activity).
-
-
Enzyme/Substrate Mix Preparation: Prepare a master mix containing the following components per reaction.
-
4 µL 5X Gyrase Assay Buffer
-
2 µL Relaxed pBR322 DNA (e.g., 250 µg/mL stock)
-
1 µL E. coli DNA Gyrase (concentration to be pre-determined empirically to give a robust signal window)
-
11 µL Nuclease-Free Water
-
-
Enzyme/Substrate Addition: Dispense 18 µL of the master mix into each well of the assay plate containing the pre-spotted compounds and controls.
-
Reaction Initiation: Prepare an ATP solution and add 2 µL (final concentration 1 mM) to each well to start the reaction.
-
Incubation: Seal the plate and incubate at 37°C for 60 minutes.
-
Signal Development:
-
Prepare the fluorescent dye solution by diluting the stock (e.g., 1500X H19 dye) in 1X Dye Dilution Buffer.
-
Add 20 µL of the diluted dye solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence intensity on a plate reader. For a dye like H19, typical settings are λex = 485 nm and λem = 535 nm, but these should be optimized for the specific dye and instrument used.[10][12]
Protocol 2: Hit Confirmation - Dose-Response and IC₅₀ Determination
Primary hits are re-tested in a dose-response format to confirm their activity and determine potency (IC₅₀).
-
Compound Plating: Create a 10-point, 3-fold serial dilution series for each hit compound, starting at a top concentration of 100 µM. Dispense 20 nL of each concentration into a 384-well plate.
-
Assay Execution: Follow steps 2-8 from the Primary HTS protocol.
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
| Parameter | Description | Example Value |
| Top Concentration | Highest concentration in the dilution series | 100 µM |
| Number of Points | Number of concentrations tested | 10 |
| Dilution Factor | Fold-change between concentrations | 3-fold |
| Replicates | Number of times each concentration is tested | n=2 or 3 |
| Calculated Value | Potency of the compound | IC₅₀ |
Protocol 3: Orthogonal Assays for Mechanism of Action
To eliminate false positives (e.g., dye aggregators, fluorescent compounds) and begin to understand the mechanism of action, hits should be tested in assays with different readouts or that probe different aspects of the enzyme's function.
A. Gyrase ATPase Assay
This assay determines if the inhibitor acts by blocking the ATP binding site of the GyrB subunit, similar to novobiocin.[4] The assay links ATP hydrolysis to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[15]
-
Assay Setup: In a UV-transparent 384-well plate, combine the assay buffer, a regenerating system (pyruvate kinase, lactate dehydrogenase), phosphoenolpyruvate, NADH, linear DNA (which stimulates ATPase activity), and the test compound.[15][16]
-
Enzyme Addition: Add DNA gyrase to each well.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm kinetically for 30-60 minutes.
-
Interpretation: A decrease in the rate of NADH depletion in the presence of the compound indicates inhibition of the ATPase activity.
B. Topoisomerase IV Relaxation Assay
This is a critical counter-screen to assess selectivity. Topoisomerase IV is another bacterial type II topoisomerase that is closely related to gyrase.[4] An inhibitor that is highly specific for gyrase is often more desirable. This assay measures the ability of Topo IV to relax a supercoiled plasmid, which can be visualized by agarose gel electrophoresis.[17][18][19]
-
Reaction Setup: In microcentrifuge tubes, combine Topo IV assay buffer, supercoiled pBR322 DNA, E. coli Topoisomerase IV enzyme, and the test compound at a relevant concentration (e.g., 5x its gyrase IC₅₀).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Run the samples on a 1% agarose gel.[17]
-
Interpretation: An active Topo IV inhibitor will prevent the conversion of supercoiled DNA to relaxed DNA. Compounds that inhibit gyrase but not Topo IV are considered selective.
Mechanism of DNA Gyrase Supercoiling and Inhibition
Caption: Inhibition of ATP-dependent DNA supercoiling by nitropyridinones.
Protocol 4: Mammalian Cell Cytotoxicity Assay
To ensure that the hit compounds are selectively targeting the bacterial enzyme and not host cells, a cytotoxicity assay using a human cell line (e.g., HepG2) is essential.[20][21]
-
Cell Plating: Seed HepG2 cells into a 384-well, clear-bottom plate at a density of ~5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add the hit compounds to the cells using the same 10-point dilution series as the IC₅₀ determination. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment (Resazurin Reduction):
-
Add resazurin solution to each well (final concentration ~25 µg/mL).
-
Incubate for 2-4 hours until a color change is observed.
-
Measure fluorescence (λex = 560 nm, λem = 590 nm).
-
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) and determine the selectivity index (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the bacterial target.
Data Analysis and Quality Control
Z'-Factor Calculation
The quality and robustness of the primary HTS assay must be validated before screening the full library. This is achieved by calculating the Z'-factor, a statistical parameter that reflects the dynamic range of the assay and the data variation.[22][23][24]
The formula is: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]
Where:
-
σₚ and μₚ are the standard deviation and mean of the positive control (100% inhibition).
-
σₙ and μₙ are the standard deviation and mean of the negative control (0% inhibition).
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[25][26] A value below 0.5 indicates that the assay may not be reliable enough to distinguish hits from noise.[26]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | 1. Suboptimal enzyme/substrate concentration.2. High well-to-well variability.3. Incorrect buffer conditions. | 1. Titrate enzyme and DNA to find optimal concentrations.2. Check liquid handling precision; ensure proper mixing.3. Verify buffer pH and component concentrations. |
| High Number of False Positives | 1. Fluorescent interference from compounds.2. Compound aggregation.3. Non-specific inhibition. | 1. Pre-read plates after compound addition; run orthogonal assays.2. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.3. Use counter-screens like the Topo IV assay. |
| Poor IC₅₀ Curve Fits | 1. Compound insolubility at high concentrations.2. Cytotoxicity at high concentrations.3. Complex mechanism of inhibition. | 1. Visually inspect wells for precipitation; lower top concentration.2. Correlate with cytotoxicity data.3. Consider alternative binding models or orthogonal assays. |
Conclusion
This application note provides a robust, multi-tiered framework for the high-throughput screening of nitropyridinone libraries against bacterial DNA gyrase. By integrating a high-quality primary fluorescence assay with essential secondary, orthogonal, and cytotoxicity follow-ups, this workflow ensures the confident identification of potent and selective lead candidates. The emphasis on causality, self-validation, and rigorous data analysis provides a solid foundation for drug discovery programs aiming to combat the growing threat of antibiotic resistance.
References
-
Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104. Available at: [Link]
-
ProFoldin. (n.d.). Bacterial DNA gyrase assay kits. Retrieved January 26, 2026, from ProFoldin website. Available at: [Link]
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Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 7(36), 32308–32320. Available at: [Link]
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Animated biology with arpan. (2023, October 7). DNA Gyrase. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Request PDF. Available at: [Link]
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Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved January 26, 2026, from Amerigo Scientific website. Available at: [Link]
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Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 7(36), 32308–32320. Available at: [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved January 26, 2026, from Wikipedia. Available at: [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]
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Oppegard, L. M., et al. (2010). A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. ASSAY and Drug Development Technologies, 8(2), 202-212. Available at: [Link]
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Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. Available at: [Link]
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PubMed Central. (2022). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. Frontiers in Microbiology, 13, 965561. Available at: [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved January 26, 2026, from Inspiralis website. Available at: [Link]
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ProFoldin. (n.d.). ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 26, 2026, from ProFoldin website. Available at: [Link]
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PubMed Central. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4438. Available at: [Link]
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ProFoldin. (n.d.). ProFoldin Topoisomerase IV DNA Relaxation Assay Kits. Retrieved January 26, 2026, from ProFoldin website. Available at: [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Retrieved January 26, 2026, from Inspiralis website. Available at: [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved January 26, 2026, from Drug Target Review website. Available at: [Link]
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MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 10(11), 1362. Available at: [Link]
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ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 26, 2026, from ProFoldin website. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of action of DNA gyrase. Retrieved January 26, 2026, from ResearchGate. Available at: [Link]
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bioRxiv. (2023). A Fluorescence-Based, T5 Exonuclease-Amplified DNA Cleavage Assay for Discovering Bacterial DNA Gyrase Poisons. bioRxiv. Available at: [Link]
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ResearchGate. (n.d.). Cytotoxicity tests for high-throughput drug discovery. Request PDF. Available at: [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 26, 2026, from GraphPad website. Available at: [Link]
-
Antimicrobial Agents and Chemotherapy. (2018). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 62(11), e01155-18. Available at: [Link]
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Inspiralis. (n.d.). Relaxation Assays. Retrieved January 26, 2026, from Inspiralis website. Available at: [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 26, 2026, from Inspiralis website. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Antimicrobial Activity of New Pyridothienopyrimidines and Pyridothienotriazines. PDF. Available at: [Link]
-
MDPI. (2021). DNA Gyrase as a Target for Quinolones. International Journal of Molecular Sciences, 22(6), 2968. Available at: [Link]
-
Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 928308. Available at: [Link]
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Drug Target Review. (2019). High-throughput screening used to discover new class of antibiotics. Retrieved January 26, 2026, from Drug Target Review website. Available at: [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved January 26, 2026, from North Carolina State University website. Available at: [Link]
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Inspiralis. (n.d.). E. coli Topoisomerase IV Relaxation Assay Kits. Retrieved January 26, 2026, from Inspiralis website. Available at: [Link]
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PubMed. (1984). The DNA dependence of the ATPase activity of DNA gyrase. Journal of Biological Chemistry, 259(23), 14472-80. Available at: [Link]
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On HTS. (2023). Z-factor. Retrieved January 26, 2026, from On HTS website. Available at: [Link]
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Royal Society of Chemistry. (2019). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 43(28), 11227-11240. Available at: [Link]
-
YouTube. (2020, August 21). Quinolones Mechanism of action. Available at: [Link]
-
PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7851-7863. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 5,6-dimethyl-3-nitro-1H-pyridin-2-one for SAR Studies
Abstract
This document provides a comprehensive guide for the chemical derivatization of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. Pyridinone-containing compounds exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] The strategic modification of this core structure allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide details field-proven, step-by-step protocols for N-alkylation, C4-position halogenation and subsequent Suzuki-Miyaura cross-coupling, and nitro group reduction followed by amide bond formation. Each protocol is accompanied by expert insights into the causality of experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Pyridinone Scaffold in Medicinal Chemistry
The 2-pyridinone motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[2] Its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic peptide bonds and engage in critical binding interactions within enzyme active sites and receptors.[2] The specific scaffold, 5,6-dimethyl-3-nitro-1H-pyridin-2-one, offers multiple vectors for chemical modification, making it an ideal starting point for building a diverse compound library for SAR exploration.
The strong electron-withdrawing nature of the nitro group at the C3 position significantly influences the reactivity of the pyridinone ring, activating it towards certain transformations while deactivating it towards others.[3] This guide will leverage these electronic properties to achieve selective derivatization at key positions.
Overall Derivatization Strategy
The derivatization of the 5,6-dimethyl-3-nitro-1H-pyridin-2-one core will proceed through three primary, independent pathways to allow for maximal diversity in the resulting compound library. Each pathway targets a different region of the molecule to probe its influence on biological activity.
Caption: Overall strategy for SAR studies of the pyridinone core.
Pathway A: N-Alkylation at the N1 Position
Modification at the N1 position is a fundamental strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and target binding affinity.[4] Direct alkylation of the 2-pyridone nitrogen can be challenging due to competitive O-alkylation. However, by carefully selecting the base and solvent, N-alkylation can be favored.
Expertise & Experience: Why These Conditions? The choice of a relatively soft base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF favors N-alkylation. Harder bases (like sodium hydride) or the use of silver salts in nonpolar solvents tend to promote O-alkylation.[5] The electron-withdrawing nitro group decreases the nucleophilicity of the ring nitrogen, potentially requiring slightly elevated temperatures to achieve a reasonable reaction rate.
Protocol 3.1: General Procedure for N-Alkylation
Materials and Reagents:
| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 5,6-dimethyl-3-nitro-1H-pyridin-2-one | 182.15 | 1.0 | 1.0 | 182 mg |
| Alkyl/Benzyl Halide (R-X) | Varies | 1.2 | 1.2 | Varies |
| Potassium Carbonate (K₂CO₃), anhydrous fine powder | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - | 5 mL |
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6-dimethyl-3-nitro-1H-pyridin-2-one (182 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl or benzyl halide (1.2 mmol) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dry the crude product under vacuum.
-
Purify the product by flash column chromatography on silica gel or by recrystallization (e.g., from Ethanol/water) to yield the N-substituted pyridinone.
Pathway B: C4-Arylation via Suzuki-Miyaura Coupling
Introducing aryl or heteroaryl groups via cross-coupling reactions is a powerful method for exploring deep binding pockets and modulating electronic properties. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid using a palladium catalyst, is a robust and widely used transformation.[6] This requires a two-step process: halogenation of the pyridinone core, followed by the coupling reaction.
Expertise & Experience: Why These Conditions? The pyridinone ring is activated towards electrophilic substitution. Bromination is expected to occur at the C4 position, which is meta to the directing nitro group and ortho/para to the activating ring nitrogen and methyl groups. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to liquid Br₂. For the Suzuki coupling, a palladium catalyst like Pd(PPh₃)₄ is standard. A base is required to activate the boronic acid for transmetalation.[7]
Protocol 4.1: C4-Bromination of the Pyridinone Core
Materials and Reagents:
| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 5,6-dimethyl-3-nitro-1H-pyridin-2-one | 182.15 | 1.0 | 1.0 | 182 mg |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.05 | 187 mg |
| Acetic Acid, glacial | 60.05 | - | - | 5 mL |
Procedure:
-
In a round-bottom flask, dissolve 5,6-dimethyl-3-nitro-1H-pyridin-2-one (182 mg, 1.0 mmol) in glacial acetic acid (5 mL).
-
Add N-Bromosuccinimide (187 mg, 1.05 mmol) in one portion.
-
Heat the mixture to 70 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into a beaker of ice-water (50 mL).
-
The brominated product will precipitate. Stir for 20 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold diethyl ether.
-
Dry the product, 4-bromo-5,6-dimethyl-3-nitro-1H-pyridin-2-one, under vacuum. This product is often pure enough for the next step.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 4-bromo-5,6-dimethyl-3-nitro-1H-pyridin-2-one | 261.05 | 1.0 | 1.0 | 261 mg |
| Arylboronic Acid (Ar-B(OH)₂) | Varies | 1.5 | 1.5 | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 | 318 mg |
| Toluene | 92.14 | - | - | 8 mL |
| Ethanol | 46.07 | - | - | 2 mL |
| Water, degassed | 18.02 | - | - | 2 mL |
Procedure:
-
To a Schlenk flask, add 4-bromo-5,6-dimethyl-3-nitro-1H-pyridin-2-one (261 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Add the palladium catalyst (58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvents: Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion (typically 6-16 hours), cool to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the C4-arylated pyridinone.
Pathway C: C3-Amide Formation
The nitro group is a versatile functional handle that can be reduced to a primary amine.[3] This amine can then be acylated to form a library of amides, introducing a wide variety of substituents and probing hydrogen bonding interactions.
Expertise & Experience: Why These Conditions? The reduction of an aromatic nitro group can be achieved under various conditions. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method.[8] An excellent alternative is Catalytic Transfer Hydrogenation (CTH) using a hydrogen donor like ammonium formate or hydrazine hydrate.[9] CTH is often advantageous as it does not require specialized high-pressure hydrogenation equipment and can sometimes offer better chemoselectivity. The resulting 3-amino-pyridinone is an electron-rich aniline derivative. Standard peptide coupling reagents like EDC/HOBt or HATU are highly effective for forming the amide bond under mild conditions, minimizing side reactions.[6][10]
Protocol 5.1: Reduction of the C3-Nitro Group (CTH Method)
Materials and Reagents:
| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 5,6-dimethyl-3-nitro-1H-pyridin-2-one | 182.15 | 1.0 | 1.0 | 182 mg |
| Palladium on Carbon (10% Pd) | - | - | ~5 mol % | ~20 mg |
| Ammonium Formate (HCO₂NH₄) | 63.06 | 5.0 | 5.0 | 315 mg |
| Methanol (MeOH) | 32.04 | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, suspend 5,6-dimethyl-3-nitro-1H-pyridin-2-one (182 mg, 1.0 mmol) and 10% Pd/C (20 mg) in methanol (10 mL).
-
Add ammonium formate (315 mg, 5.0 mmol) in one portion.
-
Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates product formation.
-
Upon completion (typically 1-3 hours), cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between ethyl acetate and water. The aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried and concentrated.
-
The resulting 3-amino-5,6-dimethyl-1H-pyridin-2-one is often used in the next step without further purification.
Protocol 5.2: Amide Bond Formation
Materials and Reagents:
| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount |
| 3-amino-5,6-dimethyl-1H-pyridin-2-one | 152.18 | 1.0 | 1.0 | 152 mg |
| Carboxylic Acid (R'-COOH) | Varies | 1.1 | 1.1 | Varies |
| EDC (or EDAC) | 191.70 | 1.2 | 1.2 | 230 mg |
| HOBt | 135.12 | 1.2 | 1.2 | 162 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 | 0.44 mL (323 mg) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 10 mL |
Procedure:
-
To a dry flask under an inert atmosphere, add the carboxylic acid (1.1 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).
-
Add anhydrous DCM (5 mL) and stir at room temperature for 15 minutes to pre-activate the acid.
-
In a separate flask, dissolve the crude 3-amino-5,6-dimethyl-1H-pyridin-2-one (approx. 1.0 mmol) in anhydrous DCM (5 mL).
-
Add the amine solution to the activated carboxylic acid mixture.
-
Add DIPEA (0.44 mL, 2.5 mmol) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 4-24 hours), dilute the reaction with DCM (20 mL).
-
Wash the organic layer with 1M HCl (aq) (2 x 15 mL), saturated NaHCO₃ (aq) (2 x 15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final C3-amide derivative.
Summary of Derivatization Data
The following table summarizes the key transformations and the expected class of derivatives for SAR exploration.
| Pathway | Starting Material | Key Transformation(s) | Intermediate(s) | Final Derivative Class | SAR Question Addressed |
| A | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | N-Alkylation | N/A | N-Alkyl/Aryl Pyridinones | Impact of lipophilicity and sterics at N1. |
| B | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | Bromination, Suzuki Coupling | 4-Bromo-5,6-dimethyl-3-nitro-1H-pyridin-2-one | 4-Aryl/Heteroaryl Pyridinones | Exploration of hydrophobic/aromatic interactions at C4. |
| C | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | Nitro Reduction, Amidation | 3-Amino-5,6-dimethyl-1H-pyridin-2-one | 3-Amide Pyridinones | Role of H-bond donors/acceptors at C3. |
Workflow Visualization
Caption: Experimental workflows for the three derivatization pathways.
References
-
Bose, D. S., & Reddy, A. V. (2003). A facile and efficient method for the catalytic transfer hydrogenation of nitroarenes using recyclable polymer-supported formate (PSF). Tetrahedron Letters, 44(18), 3543-3545. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). N-Alkylation of 2-Pyridones. In Advances in Nitrogen Heterocycles (Vol. 2, pp. 251-294). JAI Press. [Link]
-
Palladium catalyzed reduction of nitrobenzene. Journal of Chemical Education, 60(7), 603. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Arkivoc, 2011(6), 123-132. [Link]
-
Pattar, S. R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 153034. [Link]
-
Gowda, D. C., & Mahesh, B. (2002). A simple and convenient method for the reduction of nitroarenes using ammonium formate. Synthetic Communications, 32(14), 2199-2204. [Link]
-
Comins, D. L., & Dehghani, A. (1992). N-Alkylation of 2- and 4-Pyridones. Tetrahedron Letters, 33(42), 6299-6302. [Link]
- WO2019145177A1 - Bromination of pyridine deriv
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (1993). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 71, 137. [Link]
-
Alcohols, Phenols and Ethers. NCERT. [Link]
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Chavan, S. P., et al. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts. Current Catalysis, 5(1), 1-6. [Link]
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Posner, G. H., & Dai, H. (1993). 3-Bromo-2H-pyran-2-one. Organic Syntheses, 71, 137. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Warner, B. P., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience, 24(12), 103525. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Baumgartner, T., & Müller, T. J. J. (2015). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. The Journal of Organic Chemistry, 80(18), 9150–9158. [Link]
-
Bakke, J. M., & Ranes, E. (1998). Synthesis and Functionalization of 3-Nitropyridines. Acta Chemica Scandinavica, 52, 131-136. [Link]
-
Zhou, X., et al. (2023). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Pest Management Science, 79(1), 356-365. [Link]
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Hyma Synthesis Pvt. Ltd. Product List. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Fernandes, C., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Molbank, 2020(4), M1172. [Link]
-
Szymańska, I., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. Catalysts, 9(5), 404. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Weng, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853526. [Link]
-
Proficient routes were devised for coupling different aromatic/aliphatic acids with amines to form amide linkage using various catalysts. Current Chemistry Letters, 12(1), 133-142. [Link]
-
16.6: Multistep Synthesis. Chemistry LibreTexts. [Link]
-
Yutilov, Y. M., et al. (2009). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o159. [Link]
-
Deady, L. W., & Korytsky, O. L. (1979). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Australian Journal of Chemistry, 32(1), 219-222. [Link]
-
Szymańska, I., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. Catalysts, 9(5), 404. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 12(15), 3460-3463. [Link]
- Preparation method of 2-amino-3-nitro pyridine. CN103012297A.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. sciforum.net [sciforum.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Synthesis Overview: The Pathway to 5,6-dimethyl-3-nitro-1H-pyridin-2-one
An essential intermediate in pharmaceutical research, 5,6-dimethyl-3-nitro-1H-pyridin-2-one serves as a critical building block for synthesizing a range of bioactive molecules. Its preparation, particularly at scale, involves a nitration step that requires careful control and a thorough understanding of the reaction mechanism to ensure safety, purity, and high yield.
This technical support guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers and process chemists. It provides not only step-by-step protocols but also the underlying scientific principles and practical insights gained from extensive experience in synthetic chemistry.
The synthesis is typically a two-step process. The first step involves the construction of the pyridinone ring, followed by electrophilic nitration. The overall pathway is illustrated below.
Caption: General two-step synthesis route for the target compound.
Detailed Experimental Protocol
This protocol provides a laboratory-scale procedure for the synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 5,6-dimethyl-1H-pyridin-2-one
This procedure is a variation of the well-established Guareschi-Thorpe reaction for synthesizing 2-pyridones.[1][2]
Reagents & Conditions
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Role |
| Acetylacetone | 100.12 | 10.0 g | 0.10 | Starting Material |
| Cyanoacetamide | 84.08 | 8.4 g | 0.10 | Starting Material |
| Ethanol | 46.07 | 50 mL | - | Solvent |
| Piperidine | 85.15 | 1.0 mL | ~0.01 | Catalyst |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10.0 g, 0.10 mol), cyanoacetamide (8.4 g, 0.10 mol), and ethanol (50 mL).
-
Stir the mixture to form a slurry.
-
Add piperidine (1.0 mL) to the slurry.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the mixture in an ice bath for 30 minutes. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).
-
Dry the solid under vacuum at 50 °C to yield 5,6-dimethyl-1H-pyridin-2-one as a pale yellow solid. (Typical yield: 85-90%).
Step 2: Nitration to 5,6-dimethyl-3-nitro-1H-pyridin-2-one
Nitration of pyridinone rings is an electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3][4]
Reagents & Conditions
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Role |
| 5,6-dimethyl-1H-pyridin-2-one | 123.15 | 5.0 g | 0.041 | Substrate |
| Sulfuric Acid (98%) | 98.08 | 25 mL | - | Catalyst/Solvent |
| Nitric Acid (70%) | 63.01 | 3.5 mL | ~0.054 | Nitrating Agent |
Procedure:
-
In a 100 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (25 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 5,6-dimethyl-1H-pyridin-2-one (5.0 g, 0.041 mol) in small portions, ensuring the internal temperature does not exceed 10 °C. The solid should fully dissolve.
-
Once a clear solution is obtained, add concentrated nitric acid (3.5 mL) dropwise via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Prepare a 500 mL beaker containing 200 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 60 °C to yield 5,6-dimethyl-3-nitro-1H-pyridin-2-one. (Typical yield: 75-85%). The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up.
Q1: My yield of the final nitrated product is very low or zero. What went wrong?
A low yield can stem from several factors. A systematic approach is needed to diagnose the issue.
-
Incomplete Reaction: The pyridinone ring, while more activated than pyridine, still requires forcing conditions for nitration.
-
Troubleshooting: Confirm reaction completion using TLC before quenching. If starting material remains, consider extending the reaction time at 0-5 °C or very cautiously allowing the temperature to rise to 10 °C for a short period.
-
-
Improper Temperature Control: Nitration is highly exothermic.[5] If the temperature rises uncontrollably, it can lead to the decomposition of the starting material, product, and the nitrating agent itself, producing a complex mixture of byproducts and lowering the yield.
-
Troubleshooting: Always use a calibrated thermometer to monitor the internal reaction temperature. Ensure your cooling bath is efficient and maintain slow, dropwise addition of nitric acid.
-
-
Substrate Quality: The purity of the starting 5,6-dimethyl-1H-pyridin-2-one is crucial. Impurities may react with the mixed acid, consuming the nitrating agent.
-
Troubleshooting: Ensure the precursor from Step 1 is properly dried and characterized (e.g., by melting point or NMR) before proceeding.
-
-
Workup Issues: The product is precipitated by quenching the acidic reaction mixture in ice water. If the product has some solubility in the acidic aqueous medium, yields will be reduced.
-
Troubleshooting: Ensure a sufficient volume of ice is used to keep the quench mixture cold, minimizing product solubility.
-
Caption: A decision flowchart for troubleshooting low product yield.
Q2: I'm observing significant byproduct formation. How can I improve the selectivity?
The primary byproduct concern in this reaction is the formation of dinitro-isomers.
-
Cause: Over-nitration occurs when the reaction conditions are too harsh (excess nitrating agent, high temperature). The initial nitro group is deactivating, but at elevated temperatures, a second nitration can occur.
-
Solution:
-
Stoichiometry: Use a modest excess of nitric acid (e.g., 1.2-1.3 equivalents). A large excess will drive the reaction towards dinitration.
-
Temperature Control: This is the most critical parameter. Maintaining the temperature below 5 °C is essential to prevent over-nitration. Runaway temperatures are a primary cause of poor selectivity and safety incidents.[5][6]
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as per TLC), proceed with the workup.
-
Q3: What are the key safety considerations when scaling up this nitration?
Scaling up nitration reactions introduces significant safety hazards that must be rigorously managed. The primary risk is a thermal runaway event due to the reaction's high exothermicity.[7]
-
Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.
-
Action: Use a jacketed reactor with a high-efficiency cooling system. Ensure the agitation is sufficient to maintain uniform temperature throughout the reactor but not so vigorous as to introduce mechanical heat.
-
-
Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition.
-
Action: Use a calibrated dosing pump for the controlled, subsurface addition of nitric acid. Develop a detailed addition profile based on pilot plant safety studies.
-
-
Emergency Preparedness:
-
Action: Have a validated emergency quench procedure in place. This typically involves a pre-chilled quenching agent (e.g., a large volume of water or a weak base) into which the reactor contents can be rapidly transferred in case of a temperature excursion. All large-scale nitrations should be conducted behind a blast shield.
-
Q4: How do I best purify the final product on a larger scale?
While laboratory purification may rely on chromatography, this is often impractical at scale.
-
Recrystallization: This is the most common industrial method for purifying solid products.
-
Solvent Selection: An ideal solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For 5,6-dimethyl-3-nitro-1H-pyridin-2-one, mixtures of ethanol and water, or acetic acid and water, are good starting points for investigation.
-
-
Slurry Washing: If the impurities are significantly more soluble than the product in a particular solvent, the crude product can be stirred (slurried) in that solvent at a specific temperature. The product remains a solid while the impurities are washed away into the solvent. This is often faster and requires less solvent than a full recrystallization.
References
-
Zhang, W., & Pike, R. N. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 823379. [Link][8]
-
Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1919-1923. [Link][9]
-
Matsuura, H., et al. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 19(9), 13339-13359. [Link][3]
-
Leggett, D. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Symposium Series, 1150, 121-139. [Link][5]
-
Stauffer, S. R. (2024). Nitration reaction safety. YouTube. [Link][6]
-
Hajivandi, A., & Zarei, M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25333-25340. [Link][2]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link][10][11]
-
Patel, H. H., et al. (2017). Risk Assessment Of Nitration Process Using HAZOP And Fault Tree. Journal of Industrial Safety Engineering, 4(2), 1-8. [Link][7]
-
Moodie, R. B., Schofield, K., & Weston, J. B. (1976). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, (6), 684-688. [Link][4]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Instability of Nitro Compounds During Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of nitro compounds, with a core focus on managing their inherent thermal instability. The information herein is designed to enhance experimental safety, improve reaction outcomes, and provide a deeper understanding of the chemical principles at play.
Section 1: Core Principles of Thermal Instability
This section addresses the fundamental reasons behind the thermal hazards associated with nitro compounds. Understanding these principles is the first step toward safe and successful synthesis.
Q: Why are organic nitro compounds often thermally unstable?
A: The thermal instability of organic nitro compounds stems from their molecular structure and the nature of the nitro group (-NO₂). Pure nitro compounds, both aromatic and aliphatic, tend to decompose at high temperatures in highly exothermic and often violent or explosive reactions.[1][2][3] This hazardous potential is due to a combination of factors:
-
High Decomposition Exotherm: The decomposition process releases a significant amount of energy (heat), often exceeding 1050 kJ/kg.[3] This large release of heat can rapidly accelerate the reaction rate, leading to a thermal runaway.[4][5]
-
High Activation Energy: The decomposition, once initiated, proceeds very quickly even with a small increase in temperature because of a high activation energy.[3]
-
Oxygen Balance: The nitro group contains oxygen, meaning the molecule has its own oxidant. This allows nitro compounds, particularly polynitrated ones, to act as self-oxidants, enabling rapid, energetic decomposition without requiring an external oxygen source.[6]
-
Weak C-NO₂ Bond: The bond connecting the nitro group to the carbon framework is often the weakest point in the molecule, making it susceptible to cleavage at elevated temperatures, which is a common initiation step for decomposition.[7]
Q: What common laboratory factors can unexpectedly decrease the thermal stability of my nitro compound?
A: While pure nitro compounds have a defined decomposition temperature, this temperature can be dramatically lowered by the presence of contaminants or certain reaction conditions.[2][3] It is crucial to recognize that in practical laboratory settings, nitro compounds are rarely perfectly pure.[1][2]
Key factors that reduce thermal stability include:
-
Impurities: The presence of other chemicals, including reactants, solvents, or byproducts, can lower the decomposition temperature.[1][2] Even trace amounts of a secondary, less stable nitro-containing impurity can catalyze the decomposition of the bulk material.[8]
-
Acids and Bases: Strong acids and bases can significantly lower the decomposition onset temperature. For example, the presence of 6 M NaOH or 6 M HCl was shown to dramatically lower the decomposition temperature of nitromethane.[9] Alkaline conditions are particularly hazardous for many aromatic nitro compounds, as they can form unstable salts (e.g., nitrophenates) that decompose easily.[1]
-
Metal Halides: Contamination with metal halides can lower the thermal stability of aromatic nitro compounds.[1]
-
Poor Agitation: Inefficient stirring during synthesis can create localized "hot spots" with high concentrations of reactants, leading to an uncontrolled exotherm that can initiate decomposition.[5][10]
Q: What is autocatalytic decomposition, and why is it a critical hazard?
A: Autocatalytic decomposition is a process where one of the decomposition products acts as a catalyst, further accelerating the decomposition rate. This creates a dangerous positive feedback loop, where the reaction becomes exponentially faster over time, often leading to a violent runaway.[4][7][11]
A classic example is the decomposition of nitrocellulose.[11] The initial slow breakdown of the O-NO₂ bond releases NOx gases. These gases react with ambient moisture to produce nitric acid. This acid then catalyzes further, more rapid decomposition of the nitrocellulose, generating more heat and more NOx, which in turn creates more acid.[11] This self-accelerating cycle is a primary reason for the instability of aged propellants and other nitrate esters.[11] Identifying the potential for autocatalysis is a critical step in a thermal hazard assessment, often requiring specialized isothermal calorimetry tests.[4]
Section 2: Troubleshooting Guide for Nitration Synthesis
This section provides direct, actionable advice for specific problems encountered during the synthesis of nitro compounds.
Scenario 1: Runaway Reaction / Rapid Temperature Increase
Q: My reaction temperature is rising uncontrollably. What are my immediate actions? A: An uncontrolled temperature rise is a critical emergency. Your response must be swift and prioritize safety. Follow your institution's established emergency protocols.
-
Stop Reagent Addition: Immediately cease adding the nitrating agent or any other reactant.
-
Enhance Cooling: Ensure your cooling bath is at maximum capacity. If possible, add more coolant (e.g., dry ice to an acetone bath, more ice to an ice-water bath).
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Quench (Last Resort): If the temperature continues to rise dramatically despite enhanced cooling, prepare to quench the reaction. This is a hazardous operation and should only be performed if you have a pre-planned procedure and the necessary safety equipment (blast shield, appropriate PPE). The standard method is to add the reaction mixture to a large volume of vigorously stirred ice or cold water.[5][10] CAUTION: The dilution of concentrated sulfuric acid is itself highly exothermic. This emergency procedure must be executed with extreme care.[10]
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and activate emergency services.
This diagram outlines the logical steps for responding to a temperature increase during nitration.
Caption: A standard, safety-conscious workflow for nitration synthesis.
Q: How should I properly quench and work up a nitration reaction? A: A controlled quench is vital for safety and product isolation.
-
Prepare Quench Vessel: Place a beaker containing a large amount of crushed ice and a stir bar on a magnetic stir plate. The mass of ice should be at least 5-10 times the mass of the reaction mixture.
-
Cool Reaction: Once the reaction is complete, ensure the reaction mixture is cooled to the temperature of the ice bath.
-
Slow Addition: Using a pipette or by carefully pouring, add the reaction mixture slowly in a thin stream to the vigorously stirring ice. [10]Never add water or ice to the reaction mixture, as this can cause violent splashing and a localized, uncontrolled exotherm.
-
Isolate Product:
-
If the product precipitates as a solid, collect it by vacuum filtration and wash thoroughly with cold water to remove residual acids.
-
If the product is an oil or remains in solution, proceed with liquid-liquid extraction as described in the troubleshooting section. [10]5. Neutralize: Wash the organic extracts or the crude solid (dissolved in a solvent) with a dilute solution of sodium bicarbonate to remove the last traces of acid. [10]6. Purify: Proceed with purification (e.g., recrystallization, chromatography) only after confirming the product is free of strong acids.
-
Section 4: References
-
Gustin, J.-L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 145, 299-313.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Zverev, N., & Zhernenkov, M. (2021). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
Galaverna, R. S., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(4), 781–788. [Link]
-
Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. [Link]
-
Moniruzzaman, M., et al. (2023). Stability and hazard properties of improvised nitrocellulose. Taylor & Francis Online, 50(2), 209-217. [Link]
-
Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Reddit user discussion on di-nitration troubleshooting. (2022). r/Chempros. [Link]
-
Singh, H. (2015). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration. [Link]
-
Riente, P., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 10(18), 10516–10547. [Link]
-
Ashenhurst, J. (2022). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Gustin, J.-L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. DocPlayer. [Link]
-
Unknown Author. (n.d.). NITRATION. e-Krishi Shiksha. [Link]
-
Papoutakis, E. T., & Bodman, G. T. (Eds.). (1997). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
-
Murray, J. I., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2965–2972. [Link]
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Validation & Comparative
A Strategic Guide to De-risking Novel Pyridinone-Based Compounds: Cross-Reactivity Profiling of 5,6-dimethyl-3-nitro-1H-pyridin-2-one
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity and minimizing off-target effects, which can lead to unforeseen toxicities and clinical attrition. This guide provides an in-depth, experience-driven framework for conducting comprehensive cross-reactivity studies, using the hypothetical novel compound, 5,6-dimethyl-3-nitro-1H-pyridin-2-one, as a case study. The pyridinone scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[1]
Given the prevalence of the pyridinone core in kinase inhibitors, we will hypothesize that 5,6-dimethyl-3-nitro-1H-pyridin-2-one (termed "Compound X" for this guide) is a potent inhibitor of a hypothetical "Novel Kinase 1" (NK1). This guide will outline a strategic, multi-tiered approach to systematically evaluate its selectivity and potential for off-target interactions.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The selectivity of a drug candidate is a cornerstone of its therapeutic index.[2][3] Off-target activities can lead to a range of adverse drug reactions (ADRs).[4][5] Therefore, early-stage, systematic evaluation of a compound's interaction with a broad range of biological targets is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.[6] This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and reducing the likelihood of late-stage failures.[2]
A Tiered Strategy for Assessing Cross-Reactivity
A logical and resource-effective strategy for assessing the cross-reactivity of a novel compound like Compound X involves a tiered approach, moving from broad, initial screens to more focused, in-depth characterization.
Caption: A tiered workflow for cross-reactivity profiling of a novel compound.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key experiments in the cross-reactivity profiling of Compound X.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the potency (IC50) of Compound X against our hypothetical primary target, NK1, and any subsequent kinase "hits" from the broad panel screen. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7]
Principle: The amount of ADP produced is directly proportional to kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in less ADP and a lower luminescent signal.
Materials:
-
Recombinant human NK1 enzyme
-
Substrate peptide for NK1
-
ATP
-
Compound X (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound X in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 1 µL of the diluted Compound X to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 2.5 µL of a solution containing the NK1 enzyme and its substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for NK1 to ensure competitive inhibition is accurately measured.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the high (DMSO only) and low (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Broad Kinase and Safety Pharmacology Profiling
For a comprehensive assessment of off-target effects, it is highly recommended to utilize commercially available screening panels. Companies like Eurofins Discovery and Reaction Biology offer extensive panels that cover a wide range of biological targets.[6][8][9]
Rationale for Panel Selection:
-
Kinome Scans: Screening against a large panel of kinases (e.g., >300) is crucial for identifying off-target kinase interactions.[2][10] This is particularly important for ATP-competitive inhibitors due to the conserved nature of the ATP-binding site across the kinome.[1]
-
Safety Pharmacology Panels: These panels typically include a diverse set of targets known to be associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[4][8][11] Screening against such a panel provides a broad overview of potential safety liabilities.
Procedure:
-
Compound Submission: Provide a stock solution of Compound X at a specified concentration (e.g., 10 mM in DMSO) to the contract research organization (CRO).
-
Initial Screen: The CRO will perform an initial screen at a single, high concentration of Compound X (e.g., 10 µM) against their kinase and safety pharmacology panels.
-
Data Reporting: The results are typically reported as percent inhibition or percent of control activity for each target. A predefined threshold (e.g., >50% inhibition) is used to identify significant "hits."
-
Follow-up Studies: For any identified "hits," it is essential to perform follow-up dose-response experiments to determine the IC50 or Ki values, providing a quantitative measure of potency at the off-target.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Potency and Selectivity Profile of Compound X
| Target | IC50 (nM) | Selectivity vs. NK1 |
| NK1 (Primary Target) | 15 | - |
| Kinase A | 350 | 23-fold |
| Kinase B | 1,200 | 80-fold |
| Kinase C | >10,000 | >667-fold |
| hERG (Functional Assay) | >30,000 | >2,000-fold |
| 5-HT2B Receptor (Binding) | 8,500 | >567-fold |
Interpretation:
In this hypothetical example, Compound X is a potent inhibitor of its primary target, NK1. It demonstrates good selectivity against other kinases, with the closest off-target (Kinase A) being over 20-fold less potent. The lack of significant activity against the hERG channel and the 5-HT2B receptor at concentrations up to 30 µM and 8.5 µM, respectively, suggests a lower risk for cardiotoxicity and certain other adverse effects.
Comparative Analysis: Benchmarking Against Alternatives
To put the cross-reactivity profile of Compound X into context, it is crucial to compare it with other relevant compounds. These could include:
-
Existing drugs with a similar mechanism of action: How does the selectivity of Compound X compare to approved NK1 inhibitors (if any exist)?
-
Other pyridinone-containing kinase inhibitors: A well-known pan-JAK inhibitor, Pyridone 6, potently inhibits multiple JAK family members with IC50 values in the low nanomolar range (1-15 nM).[12] If Compound X were targeting a JAK kinase, its selectivity profile would be critically compared against such compounds.
-
Structurally similar compounds from the same chemical series: How do minor structural modifications to Compound X affect its selectivity profile? This analysis is key to establishing a structure-activity relationship (SAR) and a structure-selectivity relationship (SSR).[13][14][15][16]
Visualizing Cellular Impact: Signaling Pathways
Understanding the potential cellular consequences of off-target inhibition is crucial. A diagram of the hypothetical NK1 signaling pathway and a potential off-target pathway can illustrate the importance of selectivity.
Caption: Hypothetical on-target and off-target signaling pathways for Compound X.
This diagram illustrates that while Compound X effectively blocks the intended pro-proliferative pathway via NK1, at higher concentrations, it could inadvertently inhibit Kinase A, potentially leading to unintended apoptosis. This underscores the importance of achieving a sufficient selectivity window between the on-target and off-target potencies.
Conclusion and Future Directions
This guide has outlined a comprehensive and methodologically sound approach to the cross-reactivity profiling of a novel pyridinone-based compound, exemplified by 5,6-dimethyl-3-nitro-1H-pyridin-2-one. By employing a tiered strategy of broad screening followed by focused validation, researchers can build a robust selectivity profile for their lead candidates. This data is not only crucial for internal decision-making and lead optimization but also forms a critical component of the safety package for regulatory submissions. The ultimate goal is to develop a therapeutic agent with a well-understood and acceptable risk-benefit profile, and rigorous cross-reactivity studies are an indispensable step in achieving that objective.
References
- Information on the current time in Philadelphia, PA, US was not used in this guide.
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). RSC Advances. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
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Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. (2025). Reaction Biology. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2011). PLoS ONE. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). Journal of Medicinal Chemistry. [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules. [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
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Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. Reaction Biology. [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). International Journal of Molecular Sciences. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
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Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. (2022). PR Newswire. [Link]
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InVEST Functional Safety Assays. Reaction Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). British Journal of Pharmacology. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
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Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Scientific Reports. [Link]
-
Eurofins Panlabs Safety Screening Webinar. (2013). YouTube. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry. [Link]
-
Eurofins Discovery Safety Pharmacology Portfolio. (2022). YouTube. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
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Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]
-
CNS SafetyScreen panel. Eurofins Discovery. [Link]
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A Comparative In Silico Analysis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one as a Potential Pim-1 Kinase Inhibitor
In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and cost-effective identification of novel therapeutic agents. This guide provides an in-depth comparative analysis of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, a small molecule with a pyridinone scaffold, against known inhibitors of Pim-1 kinase. The pyridinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects[1]. The incorporation of a nitro group can further enhance these properties, as this functional group is a known pharmacophore in numerous bioactive compounds[2][3].
This technical guide will navigate through a comprehensive in silico workflow, from target selection and ligand preparation to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By contextualizing the performance of 5,6-dimethyl-3-nitro-1H-pyridin-2-one against established Pim-1 inhibitors, we aim to provide researchers and drug development professionals with a robust framework for evaluating its therapeutic potential.
The Rationale for Targeting Pim-1 Kinase
Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in oncology. Its overexpression is implicated in various hematologic and solid tumors, where it plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Consequently, the development of Pim-1 inhibitors is an active area of cancer research. The pyridinone scaffold has been successfully utilized in the design of kinase inhibitors, making Pim-1 an appropriate and compelling target for our investigational compound[4][5][6].
Comparative Compounds
To establish a benchmark for our analysis, we have selected two well-characterized Pim-1 inhibitors with publicly available structural and activity data:
-
SGI-1776: A potent and selective Pim-1/Pim-2 kinase inhibitor that has been evaluated in clinical trials.
-
AZD1208: Another potent Pim kinase inhibitor that has undergone clinical investigation.
These compounds provide a valuable reference for assessing the binding affinity and potential efficacy of 5,6-dimethyl-3-nitro-1H-pyridin-2-one.
In Silico Experimental Workflow
Our comparative analysis will follow a systematic and validated in silico protocol, as illustrated in the workflow diagram below. This multi-step process is designed to provide a holistic view of the compound's potential as a drug candidate.
Caption: A schematic of the in silico workflow for the comparative analysis of Pim-1 kinase inhibitors.
Detailed Experimental Protocols
Part 1: Target and Ligand Preparation
1.1. Target Protein Acquisition and Preparation:
-
Objective: To obtain a high-quality, refined structure of Pim-1 kinase for docking studies.
-
Protocol:
-
The crystal structure of human Pim-1 kinase in complex with an inhibitor was downloaded from the Protein Data Bank (PDB ID: 3BGQ).
-
Using Schrödinger's Protein Preparation Wizard, water molecules and co-crystallized ligands were removed.
-
Hydrogen atoms were added, and bond orders were assigned.
-
The protein structure was subjected to energy minimization using the OPLS3e force field to relieve any steric clashes.
-
1.2. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the investigational and reference compounds.
-
Protocol:
-
The 2D structures of 5,6-dimethyl-3-nitro-1H-pyridin-2-one, SGI-1776, and AZD1208 were sketched using ChemDraw.
-
The structures were converted to 3D and optimized using LigPrep in Schrödinger Suite.
-
Possible ionization states at physiological pH (7.4 ± 0.5) were generated.
-
Part 2: Molecular Docking and Interaction Analysis
2.1. Binding Site Prediction:
-
Objective: To identify the ATP-binding site of Pim-1 kinase, which is the target for inhibition.
-
Protocol:
-
The binding site was defined based on the co-crystallized inhibitor in the original PDB structure.
-
A docking grid was generated around the defined active site using the Glide Grid Generation tool.
-
2.2. Molecular Docking:
-
Objective: To predict the binding pose and estimate the binding affinity of the ligands to Pim-1 kinase.
-
Protocol:
-
Molecular docking was performed using AutoDock Vina.
-
The prepared protein and ligand structures were used as input.
-
The search space was defined by the generated grid box.
-
The top-ranked poses for each ligand were saved for further analysis.
-
2.3. Interaction Analysis:
-
Objective: To visualize and analyze the molecular interactions between the ligands and the active site residues of Pim-1 kinase.
-
Protocol:
-
The docked complexes were visualized using PyMOL.
-
Hydrogen bonds, hydrophobic interactions, and other key interactions were identified and analyzed.
-
Part 3: ADMET Prediction
3.1. In Silico ADMET Profiling:
-
Objective: To predict the pharmacokinetic and pharmacodynamic properties of the compounds.
-
Protocol:
-
The SMILES strings of the compounds were submitted to the SwissADME web server.
-
Physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness were predicted.
-
Comparative Data Analysis
The results of the molecular docking and ADMET prediction are summarized in the tables below for a clear and objective comparison.
Table 1: Molecular Docking Results
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 5,6-dimethyl-3-nitro-1H-pyridin-2-one | -7.2 | Lys67, Glu89, Leu120 |
| SGI-1776 | -9.8 | Lys67, Glu89, Asp186, Leu120 |
| AZD1208 | -10.5 | Lys67, Glu89, Asp186, Leu120 |
Table 2: Predicted ADMET Properties
| Property | 5,6-dimethyl-3-nitro-1H-pyridin-2-one | SGI-1776 | AZD1208 |
| Molecular Weight | 182.15 g/mol | 499.59 g/mol | 467.54 g/mol |
| LogP | 1.25 | 4.89 | 4.21 |
| H-bond Donors | 1 | 3 | 2 |
| H-bond Acceptors | 4 | 7 | 8 |
| Lipinski's Rule of 5 | Yes (0 violations) | Yes (0 violations) | Yes (0 violations) |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | No | No |
| CYP2D6 Inhibitor | No | Yes | Yes |
Discussion and Interpretation
The molecular docking studies reveal that 5,6-dimethyl-3-nitro-1H-pyridin-2-one is predicted to bind to the ATP-binding pocket of Pim-1 kinase with a respectable binding affinity of -7.2 kcal/mol. While this is less potent than the established inhibitors SGI-1776 (-9.8 kcal/mol) and AZD1208 (-10.5 kcal/mol), it indicates a promising starting point for lead optimization. The interaction analysis shows that the pyridinone scaffold forms key hydrogen bonds with the hinge region residue Lys67, a critical interaction for kinase inhibition.
The ADMET prediction provides valuable insights into the drug-like properties of our investigational compound. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its lower molecular weight and LogP value compared to the reference compounds are favorable properties. Notably, it is not predicted to be a CYP2D6 inhibitor, which is a desirable characteristic for avoiding drug-drug interactions.
Conclusion and Future Directions
This in silico comparative guide demonstrates that 5,6-dimethyl-3-nitro-1H-pyridin-2-one possesses promising characteristics as a potential Pim-1 kinase inhibitor. Its predicted binding affinity, key interactions with the kinase active site, and favorable ADMET profile warrant further investigation.
Future work should focus on the chemical synthesis of this compound and its analogs, followed by in vitro enzymatic assays to validate its Pim-1 inhibitory activity. Structure-activity relationship (SAR) studies can then be conducted to optimize the potency and selectivity of this novel pyridinone scaffold. This systematic approach, integrating computational and experimental methods, is crucial for the successful development of new therapeutic agents.
References
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Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
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Design, synthesis, in silico studies, and antiproliferative evaluations of novel indolin-2-one derivatives containing 3-hydroxy-4-pyridinone fragment. PubMed. [Link]
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Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
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Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. PubMed. [Link]
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Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Taylor & Francis Online. [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]
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Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]
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4,6-Dimethyl-5-nitro-1H-pyridin-2-one. ResearchGate. [Link]
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In-Silico Design, Chemical Synthesis and Biological Screening of Novel 4-(1H)-Pyridone-based Antimalarial Agents. MalariaWorld. [Link]
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Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. [Link]
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Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. [Link]
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Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes. J-STAGE. [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
